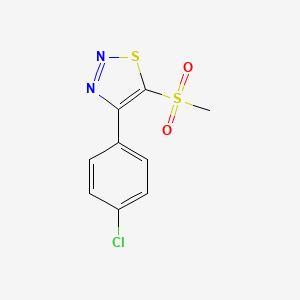

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC15848787

Molecular Formula: C9H7ClN2O2S2

Molecular Weight: 274.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2O2S2 |

|---|---|

| Molecular Weight | 274.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-5-methylsulfonylthiadiazole |

| Standard InChI | InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |

| Standard InChI Key | OJXGAAKRPYPWDK-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Cl |

Introduction

Key Findings

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole (CAS 1708037-23-3) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenyl group and a methylsulfonyl moiety. With a molecular formula of and a molecular weight of 274.8 g/mol , this compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives. While direct pharmacological data remain limited, synthetic pathways and biological activities of analogous compounds suggest potential antiviral and antimicrobial applications .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,2,3-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at positions 4 and 5 with a 4-chlorophenyl group and a methylsulfonyl group, respectively . The SMILES notation for this structure is \text{ClC1=CC=C(C=C1)C2=NN=S(S(=O)(=O)C)S2, highlighting the sulfonyl (-SO-) and chloro-substituted aromatic moieties .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 274.8 g/mol | |

| CAS Number | 1708037-23-3 | |

| Structural Features | 1,2,3-Thiadiazole core, 4-chlorophenyl, methylsulfonyl |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(4-chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be inferred from methods used for related compounds :

-

Esterification: 4-Chlorobenzoic acid is converted to its methyl ester using methanol and sulfuric acid.

-

Hydrazination: The ester reacts with hydrazine hydrate to form 4-chlorobenzohydrazide.

-

Cyclization: Treatment with carbon disulfide and potassium hydroxide yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

-

Oxidation: The thiol group is oxidized to a sulfonyl group using hydrogen peroxide or another oxidizing agent.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | HO (30%), AcOH, 60°C | ~75%* |

*Estimated based on analogous reactions .

Challenges in Synthesis

-

Sulfonyl Group Stability: Over-oxidation risks during the conversion of thiol to sulfonyl require precise temperature control .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is typically needed to isolate the pure product .

Current Research and Future Directions

Knowledge Gaps

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.

-

Mechanistic Studies: Target identification (e.g., viral polymerases or microbial enzymes) is critical for rational drug design .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume